7-(ブロモメチル)キノリン臭化水素酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

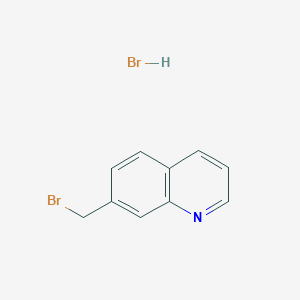

7-(Bromomethyl)quinoline hydrobromide is a chemical compound that belongs to the quinoline family. It is a white crystalline powder that is soluble in water and has a molecular weight of 324.14 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

科学的研究の応用

Chemistry

7-(Bromomethyl)quinoline hydrobromide serves as an intermediate in the synthesis of various organic compounds. It is utilized as a building block for more complex molecules, facilitating:

- Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions: It can be converted into different quinoline derivatives.

- Coupling Reactions: It can couple with other aromatic compounds to yield complex structures.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties: It exhibits selective antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 62.50 to 250 µg/ml .

- Anticancer Activity: Research indicates that it shows significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer), with IC50 values between 2–50 µg/ml .

Medicine

Explorations into its therapeutic applications have revealed potential benefits in treating:

- Neurodegenerative Disorders: Investigations suggest that compounds like 7-(Bromomethyl)quinoline hydrobromide could be effective in addressing diseases such as Alzheimer's disease due to their ability to interact with specific molecular targets involved in neurodegeneration .

Case Studies

- Anticancer Activity Study : A study evaluated various substituted quinolines, including 7-(Bromomethyl)quinoline hydrobromide, for their cytotoxic effects on several cancer cell lines. The results demonstrated significant antiproliferative activity against A549 and MCF7 cells .

- Antimicrobial Efficacy : Research highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a new antimicrobial agent in the fight against resistant strains .

- Neuroprotective Potential : Investigations into the compound's effects on neurodegenerative diseases indicated promising results in modulating pathways associated with neuronal health and survival .

準備方法

The synthesis of 7-(Bromomethyl)quinoline hydrobromide typically involves the bromination of quinoline derivatives. One common method includes the reaction of quinoline with bromine in the presence of a suitable catalyst. The reaction conditions often involve solvent-free environments or the use of ionic liquids to promote greener and more sustainable chemical processes . Industrial production methods may utilize microwave irradiation or ultrasound-promoted synthesis to enhance the efficiency and yield of the compound .

化学反応の分析

7-(Bromomethyl)quinoline hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

作用機序

The mechanism of action of 7-(Bromomethyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

類似化合物との比較

7-(Bromomethyl)quinoline hydrobromide can be compared with other quinoline derivatives such as:

Quinine: Known for its antimalarial properties.

Chloroquine: Used as an antimalarial and anti-inflammatory agent.

Ciprofloxacin: A broad-spectrum antibiotic.

What sets 7-(Bromomethyl)quinoline hydrobromide apart is its unique bromomethyl group, which allows for specific chemical modifications and reactions that are not possible with other quinoline derivatives .

生物活性

7-(Bromomethyl)quinoline hydrobromide, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 7-(bromomethyl)quinoline;hydrobromide

- Molecular Formula : C10H8BrN·BrH

- Molecular Weight : 324.14 g/mol

- Appearance : White crystalline powder, soluble in water.

The biological activity of 7-(Bromomethyl)quinoline hydrobromide is largely attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound may inhibit DNA synthesis in bacteria by cleaving bacterial DNA gyrase and type IV topoisomerase, leading to cell death.

- Anticancer Properties : It shows significant antiproliferative effects against various cancer cell lines, potentially by binding to DNA and disrupting cellular processes .

- Enzyme Inhibition : It has been identified as an effective inhibitor of acetylcholinesterase (AChE) and carbonic anhydrase isoforms (hCA I and II), with Ki values indicating strong binding affinity .

Antimicrobial Activity

Research indicates that 7-(Bromomethyl)quinoline hydrobromide exhibits selective antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values range from 62.50 to 250 μg/ml for various pathogenic strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative potency against several cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), Hep3B (liver), and MCF7 (breast). The IC50 values reported are between 2–50 μg/ml, indicating promising anticancer potential .

Enzyme Inhibition Studies

The compound has been shown to inhibit key enzymes involved in various biological pathways:

| Enzyme | Ki Value (nM) |

|---|---|

| Acetylcholinesterase | 5.51 - 155.22 |

| Human carbonic anhydrase I | 46.04 - 956.82 |

| Human carbonic anhydrase II | 54.95 - 976.93 |

These findings suggest a multifaceted mechanism of action that could be leveraged for therapeutic applications .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted quinolines, including 7-(Bromomethyl)quinoline hydrobromide, revealing its effectiveness against resistant bacterial strains .

- Cytotoxicity in Cancer Cells : In a comparative study of quinoline derivatives, this compound was found to exhibit lower cytotoxicity while maintaining high antiproliferative activity against cancer cell lines compared to standard chemotherapeutics like cisplatin .

- Molecular Docking Studies : Molecular docking simulations have indicated that the compound binds effectively to target enzymes, providing insights into its potential as a lead compound for drug development .

特性

IUPAC Name |

7-(bromomethyl)quinoline;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBJLKLNROHUFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CBr)N=C1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617246 |

Source

|

| Record name | 7-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188874-61-5 |

Source

|

| Record name | 7-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。